![molecular formula C15H11BrN2O2 B2740575 3-bromo-N-(2-oxoindolin-5-yl)benzamide CAS No. 921814-38-2](/img/structure/B2740575.png)
3-bromo-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Compounds related to 3-bromo-N-(2-oxoindolin-5-yl)benzamide have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown notable cytotoxicity toward human cancer cell lines, including colon, prostate, and lung cancers. The mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells .
Breast Cancer Treatment
Derivatives of 2-oxoindoline, which is structurally similar to 3-bromo-N-(2-oxoindolin-5-yl)benzamide, have been investigated for their efficacy against the MCF-7 breast cancer cell line. Some compounds exhibited potent activity, with IC50 values comparable to known anticancer drugs, indicating their potential use in breast cancer treatment .
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a crucial strategy in cancer therapy. 2-oxoindoline derivatives have been shown to accumulate cancer cells in the S phase of the cell cycle and induce cellular apoptosis, which is a promising approach for the development of new anticancer agents .
Cell Cycle Regulation
Research has demonstrated that certain 2-oxoindoline compounds can arrest cancer cells in the G2/M phase of the cell cycle. This disruption of the cell cycle is an effective method to inhibit the proliferation of cancer cells .
Molecular Docking Studies
Molecular docking studies have been performed on indole derivatives to explore their potential as anti-HIV agents. While not directly related to 3-bromo-N-(2-oxoindolin-5-yl)benzamide, these studies highlight the versatility of indole compounds in targeting various biological pathways .
VEGFR-2 Inhibition
In the context of breast cancer, certain 2-oxoindoline derivatives have been shown to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis. This inhibition can prevent the growth of new blood vessels that supply nutrients to tumors, thereby hindering tumor growth .
Gene Expression Modulation
Some 2-oxoindoline compounds have been found to modulate gene expression related to apoptosis. For instance, they can increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes, contributing to the death of cancer cells .
ADME Profile Assessment
The ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of indole derivatives have been evaluated to predict their pharmacokinetic properties. This assessment is crucial for understanding the potential of these compounds as therapeutic agents .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It’s known that indole derivatives can interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that indole derivatives can exhibit notable cytotoxicity toward human cancer cell lines . This suggests that 3-bromo-N-(2-oxoindolin-5-yl)benzamide may have similar effects.
properties
IUPAC Name |
3-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNPYKDKCKBNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-oxoindolin-5-yl)benzamide |
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